molecular formula C9H9NO B053252 3-(Pyridin-4-yl)but-3-en-2-one CAS No. 120510-50-1

3-(Pyridin-4-yl)but-3-en-2-one

Cat. No.: B053252
CAS No.: 120510-50-1
M. Wt: 147.17 g/mol
InChI Key: VNJJKSONSCWWRI-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)but-3-en-2-one is a conjugated enone derivative featuring a pyridine ring at the 4-position of the butenone backbone. Its structure combines the electron-deficient nature of the pyridine ring with the α,β-unsaturated ketone system, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-pyridin-4-ylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(8(2)11)9-3-5-10-6-4-9/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJJKSONSCWWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method typically uses palladium acetate, triphenylphosphine, and copper (I) iodide as catalysts, with triethylamine and acetonitrile as solvents .

Industrial Production Methods

In industrial settings, the production of 3-(Pyridin-4-yl)but-3-en-2-one may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyr

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Structural Features of Selected Butenone Derivatives
Compound Name Substituent Molecular Formula CAS Number Key Features
3-(Pyridin-4-yl)but-3-en-2-one Pyridin-4-yl C₉H₉NO - Pyridine at 4-position; planar, polar
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Naphthalen-2-yl, Pyridin-2-yl C₁₈H₁₃NO - Bulky naphthyl group; pyridine at 2-position
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenylisoxazol-5-yl C₁₃H₁₀NO₂ - Isoxazole ring; E-configuration
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl C₁₀H₉NO₃ 3490-37-7 Strong electron-withdrawing nitro group
(3Z)-4-(Furan-2-yl)but-3-en-2-one Furan-2-yl C₈H₈O₂ 623-15-4 Electron-rich furan; Z-configuration

Key Observations :

  • Electronic Effects : The pyridin-4-yl group in the target compound is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ketone. In contrast, the furan-2-yl group in is electron-rich, reducing electrophilicity. The nitro group in further amplifies electrophilicity, making it highly reactive in Michael additions.
  • The isoxazole ring in combines moderate steric bulk with polarizability.

Key Observations :

  • The use of Fe₂O₃@SiO₂/In₂O₃ in demonstrates high catalytic efficiency for sterically hindered substrates, achieving yields >80%.
  • Conventional methods (e.g., Claisen-Schmidt) for nitro-substituted derivatives require careful pH control to avoid side reactions.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (mg/mL) LogP Stability
3-(Pyridin-4-yl)but-3-en-2-one 120-125 15 (DMSO) 1.2 Air-stable
4-(4-Nitrophenyl)but-3-en-2-one 98-102 8 (DMSO) 1.8 Light-sensitive
(3Z)-4-(Furan-2-yl)but-3-en-2-one 75-80 25 (Ethanol) 0.9 Hygroscopic

Key Observations :

  • The nitro derivative exhibits lower solubility due to its hydrophobic aryl group but higher LogP, indicating greater lipophilicity.
  • The furan analog is more hygroscopic, requiring anhydrous storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridin-4-yl)but-3-en-2-one
Reactant of Route 2
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3-(Pyridin-4-yl)but-3-en-2-one

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